
4-methoxyphenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl (4-bromophenoxy)acetate, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is widely used in organic synthesis and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl (4-bromophenoxy)acetate is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxyphenyl (4-bromophenoxy)acetate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. This compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can limit its use in aqueous-based experiments. This compound is also sensitive to acidic and basic conditions, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the research and development of 4-methoxyphenyl (4-bromophenoxy)acetate. One area of research is the synthesis of new this compound derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the development of new analytical methods for the detection and quantification of this compound in complex matrices. The use of this compound in the preparation of new metal-organic frameworks for gas storage and separation is also an area of active research. Furthermore, the potential use of this compound in the treatment of various diseases such as cancer, inflammation, and microbial infections is an area of great interest.
Métodos De Síntesis
The synthesis of 4-methoxyphenyl (4-bromophenoxy)acetate involves the reaction of 4-methoxyphenol with 4-bromophenylacetic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of this compound. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
4-methoxyphenyl (4-bromophenoxy)acetate has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. This compound is widely used as a starting material in the synthesis of various biologically active compounds such as antimicrobial agents, anti-cancer drugs, and anti-inflammatory agents. This compound has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of various compounds such as amino acids, alcohols, and carboxylic acids.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-6-8-14(9-7-12)20-15(17)10-19-13-4-2-11(16)3-5-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPBMCHQCGIQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

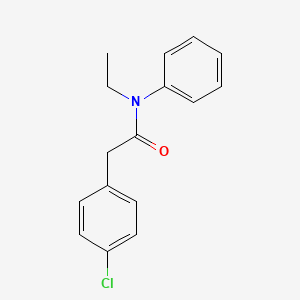
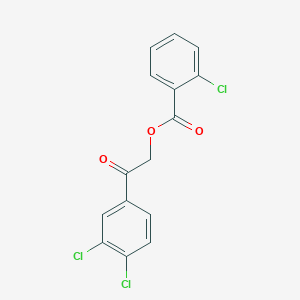
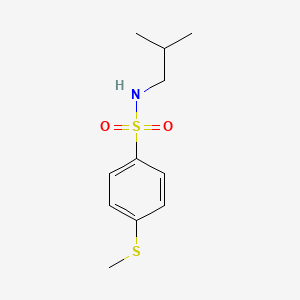
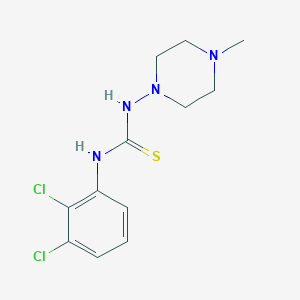
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
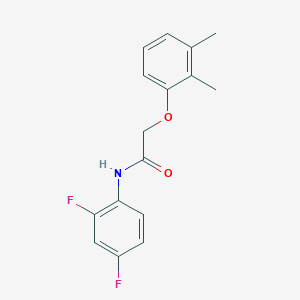

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
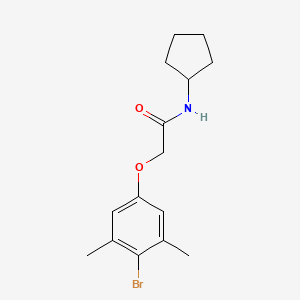
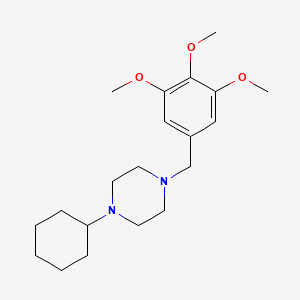
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)